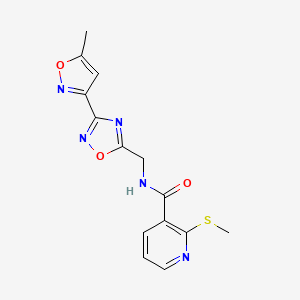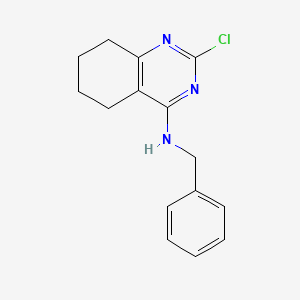
N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine” is a chemical compound with the molecular formula C15H16ClN3 . It has a molecular weight of 273.76 .
Physical And Chemical Properties Analysis
“N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine” is a solid . Its empirical formula is C16H14ClN3 and it has a molecular weight of 283.76 .Scientific Research Applications
Synthesis of N-substituted Quinazoline Derivatives
N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine serves as a foundational compound for the synthesis of various N-substituted quinazoline derivatives. These derivatives are synthesized from natural gallic acid and further modified with aryl or benzyl amines. Although the synthesized compounds demonstrated anticancer activity, they were generally less effective than the standard reference drugs (Liu et al., 2007; Liu et al., 2008).
Catalyzed CH Amination
The molecule is used in processes such as Rhodium(III)-catalyzed CH amination, demonstrating high efficiency and good functional group tolerance. This process is notable for its exclusive production of 2,6-bis-aminated products under mild reaction conditions (Zhang et al., 2018).
Structural and Spectroscopic Studies
The compound and its derivatives have been subject to structural and spectroscopic studies, providing insights into their geometric and electronic configurations. For instance, the title molecule, 2‐(4‐Chlorophenyl)‐3‐{[(1E)‐(4‐chlorophenyl)methylene]amino}‐2,3‐dihydroquinazolin‐4(1H)‐one, has been examined for its intermolecular interactions and crystal packing (Butcher et al., 2007).
Biological Applications
Anticancer Activity
Some derivatives of N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine have been explored for their anticancer properties. Specifically, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrated potent apoptosis-inducing activity and significant efficacy in cancer models, including high blood-brain barrier penetration (Sirisoma et al., 2009).
Anti-tubercular Agents
The 2,4-diaminoquinazoline series, related to the core structure of N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Extensive evaluation suggests the potential of this series as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).
Synthetic Utility in Pharmaceuticals
The molecule and its derivatives find utility in the synthesis of various pharmaceutical compounds. For instance, the compound has been used in the synthesis of 2-arylbenzoxazole derivatives and 2-aryl-1,2,3,4-tetrahydroquinazolines, highlighting its versatility in pharmaceutical chemistry (Miao et al., 2015; Correa et al., 2002).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGXJLHTIYLMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)Cl)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

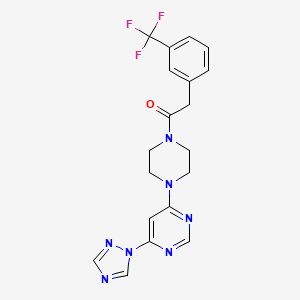

![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2850526.png)
![1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2850527.png)
![N-(2,3-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2850531.png)
![1-methyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2850532.png)
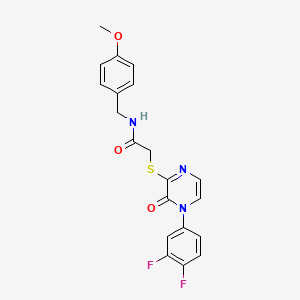

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2-bromophenyl)sulfonyl)pyrrolidine](/img/structure/B2850535.png)
![N-(2,5-dimethoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2850536.png)
![2,4,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2850537.png)
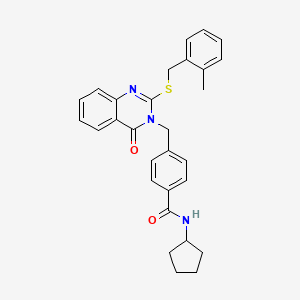
![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2850542.png)
